

Application Notes and Protocols: 6-(4-Bromophenyl)pyridazine-3-thiol in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazine-3-thiol

Cat. No.: B2822277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutic agents.[3] This document focuses on **6-(4-bromophenyl)pyridazine-3-thiol**, a key intermediate for the synthesis of a variety of biologically active molecules. Its structural features, particularly the presence of a reactive thiol group and a bromophenyl moiety, provide a versatile platform for the development of new chemical entities targeting a range of diseases.

Chemical Properties

A summary of the key chemical properties of the intermediate is provided below.

Property	Value	Reference
CAS Number	70391-15-0	[4]
Molecular Formula	C ₁₀ H ₇ BrN ₂ S	[4]
Molecular Weight	267.15 g/mol	[4]
Appearance	Off-white to yellow powder	
Solubility	Soluble in DMSO, DMF, and hot ethanol	

Synthesis Protocol

The synthesis of **6-(4-bromophenyl)pyridazine-3-thiol** can be achieved in a two-step process starting from 3-(4-bromobenzoyl)propionic acid. The first step involves the formation of the pyridazinone ring, followed by thionation to yield the final thiol intermediate.

Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one

This procedure is adapted from the general synthesis of 6-aryl-pyridazin-3(2H)-ones.

Materials:

- 3-(4-bromobenzoyl)propionic acid
- Hydrazine hydrate (80%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Buchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask, dissolve 10.0 g (38.9 mmol) of 3-(4-bromobenzoyl)propionic acid in 100 mL of ethanol.
- To the stirred solution, add 2.44 mL (38.9 mmol) of hydrazine hydrate (80%) dropwise at room temperature.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
- Dry the product under vacuum to obtain 6-(4-bromophenyl)pyridazin-3(2H)-one.

Expected Yield: 85-95%

Step 2: Synthesis of 6-(4-bromophenyl)pyridazine-3-thiol

This protocol utilizes a thionation reaction with Lawesson's reagent.

Materials:

- 6-(4-bromophenyl)pyridazin-3(2H)-one
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous toluene
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

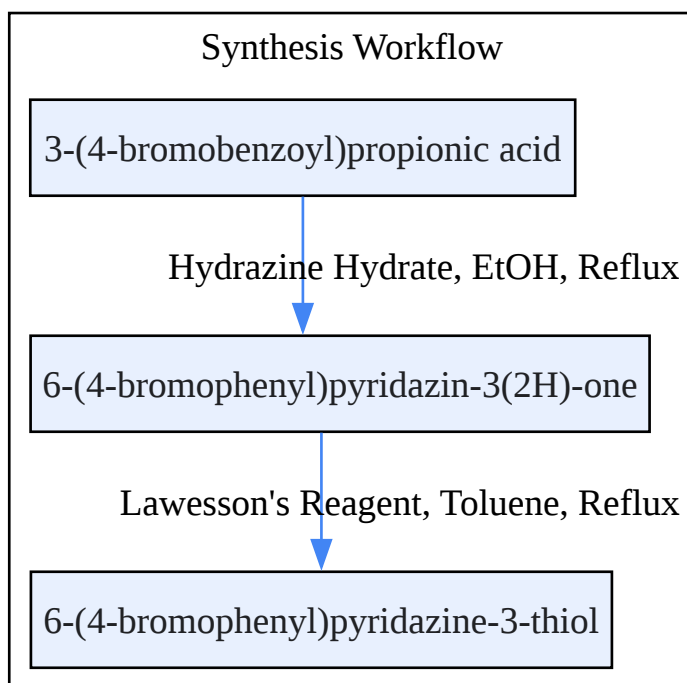
Procedure:

- In a 250 mL round-bottom flask, suspend 5.0 g (19.9 mmol) of 6-(4-bromophenyl)pyridazin-3(2H)-one and 8.86 g (21.9 mmol) of Lawesson's Reagent in 100 mL of anhydrous toluene.
- Attach a reflux condenser and heat the mixture to reflux for 3-5 hours under a nitrogen atmosphere. The reaction should be monitored by TLC.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **6-(4-bromophenyl)pyridazine-3-thiol**.

Expected Yield: 60-80%

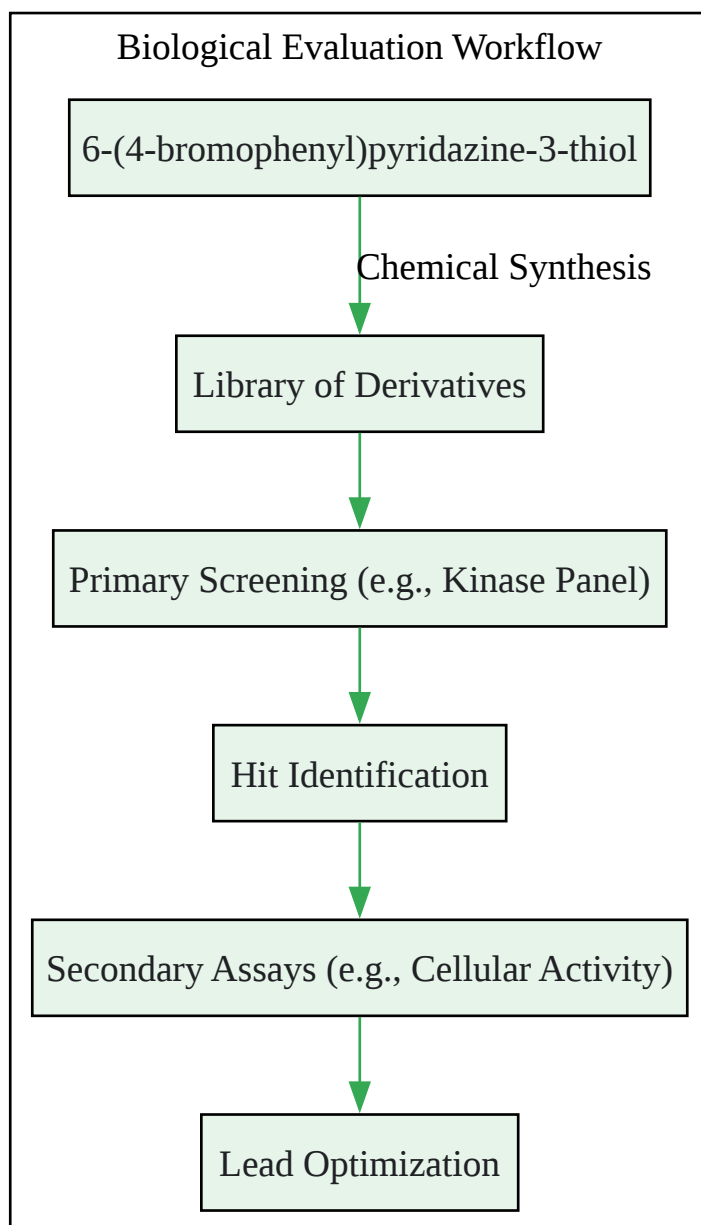
Experimental Workflows

The following diagrams illustrate the synthesis workflow and a general workflow for evaluating the biological activity of derivatives synthesized from **6-(4-bromophenyl)pyridazine-3-thiol**.



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of the target intermediate.



[Click to download full resolution via product page](#)

A general workflow for the biological evaluation of derivatives.

Applications in Drug Discovery

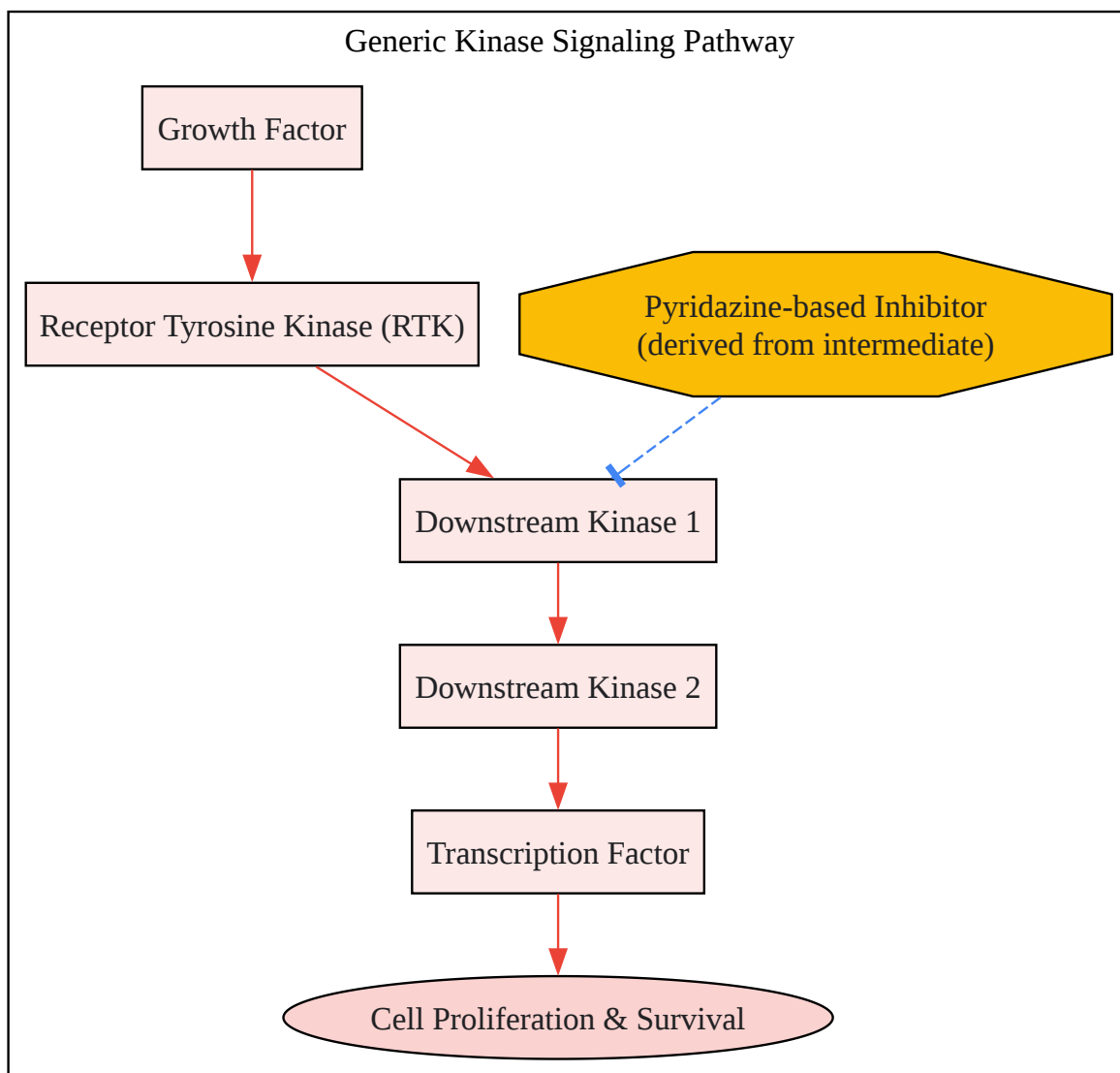
6-(4-Bromophenyl)pyridazine-3-thiol serves as a versatile intermediate for the synthesis of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The thiol group is readily alkylated, acylated, or can participate in other

coupling reactions to introduce a variety of substituents, enabling the generation of diverse chemical libraries for biological screening.

Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors.^[5] Derivatives of **6-(4-bromophenyl)pyridazine-3-thiol** can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. The bromophenyl group can be utilized for structure-activity relationship (SAR) studies or as a handle for further chemical modifications via cross-coupling reactions.

The following diagram illustrates a simplified, generic signaling pathway involving protein kinases that can be targeted by inhibitors derived from the title compound.



[Click to download full resolution via product page](#)

Inhibition of a generic kinase signaling pathway.

While specific IC_{50} values for **6-(4-bromophenyl)pyridazine-3-thiol** are not available in the reviewed literature, the following table presents data for related pyridazine derivatives, highlighting the potential of this chemical class as kinase inhibitors.

Compound Class	Target Kinase	IC ₅₀ (nM)	Reference
Imidazo[1,2-b]pyridazine derivative	Mps1	0.70	[6]
Pyrazolo-pyridazine derivative	EGFR	391	[7]
Pyrazolo-pyridazine derivative	CDK-2/cyclin A2	550	[7]
Triazolo[4,3-b]pyridazine derivative	PIM-1	Varies	[8]

Antimicrobial Agents

Pyridazine derivatives have also shown promise as antimicrobial agents.[1][9] The structural features of **6-(4-bromophenyl)pyridazine-3-thiol** can be exploited to develop novel antibacterial and antifungal compounds. The thiol group, in particular, can be modified to mimic or interact with sulfur-containing biomolecules in microorganisms.

The following table summarizes the antimicrobial activity of some pyridazine derivatives.

Compound Derivative	Target Organism	Activity	Reference
1-[4-(2-methoxybenzyl)-6-methylphenylpyridazin-3(2H)-ylidene]-2-(2-carboxydiphenylmethyl) hydrazine	Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa	Highest biological activity in the series	[1]
Pyrrolopyridazine derivatives	Pseudomonas aeruginosa, Candida albicans	Strong activity	[2]
6-phenyl-Pyridazin-3-one derivative	S. pyogenes, E. coli	Excellent antibacterial activity	[9]
6-phenyl-Pyridazin-3-one derivative	Aspergillus niger, Candida albicans	Very good antifungal activity	[9]

Conclusion

6-(4-Bromophenyl)pyridazine-3-thiol is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The demonstrated potential of the pyridazine scaffold in developing potent kinase inhibitors and antimicrobial agents makes this intermediate a highly attractive starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Further exploration of derivatives of **6-(4-bromophenyl)pyridazine-3-thiol** is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 6-(4-Bromophenyl)pyridazine-3-thiol in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2822277#6-4-bromophenyl-pyridazine-3-thiol-as-an-intermediate-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com